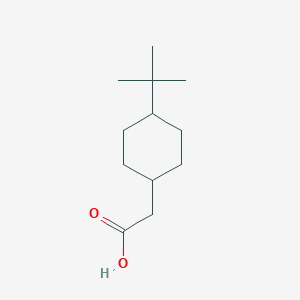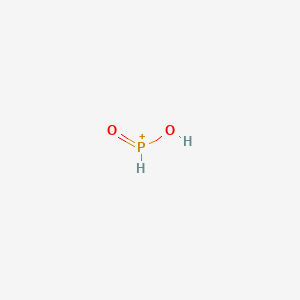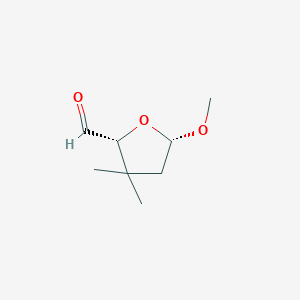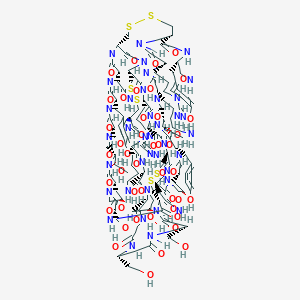
OMEGA-Conotoxin GVI A
描述
Omega-Conotoxin gvia is a peptide neurotoxin derived from the venom of the marine cone snail species, Conus geographus. This compound is composed of 27 amino acids and contains three disulfide bonds, which contribute to its stability and biological activity . Omega-Conotoxin gvia is known for its ability to selectively and reversibly block N-type voltage-gated calcium channels, making it a valuable tool in neuroscience research and a potential therapeutic agent for pain management .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of omega-Conotoxin gvia involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of coupling and deprotection reactions. After the assembly of the peptide chain, the peptide is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of omega-Conotoxin gvia follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to achieve the desired purity and quality .
化学反应分析
Types of Reactions
Omega-Conotoxin gvia primarily undergoes oxidation and reduction reactions due to the presence of disulfide bonds. These reactions are crucial for the formation and stabilization of its three-dimensional structure .
Common Reagents and Conditions
Oxidation: The formation of disulfide bonds is typically achieved using oxidizing agents such as iodine or air oxidation under controlled conditions.
Major Products Formed
The major products formed from these reactions are the oxidized and reduced forms of omega-Conotoxin gvia, which differ in their disulfide bond configurations .
科学研究应用
Omega-Conotoxin gvia has a wide range of scientific research applications, particularly in the fields of neuroscience, pharmacology, and medicine. Some of its key applications include:
Neuroscience: Used as a tool to study the function of N-type voltage-gated calcium channels and their role in neurotransmitter release.
Pharmacology: Employed in the development of new drugs targeting calcium channels for various neurological disorders.
Biochemistry: Utilized to explore the structure-activity relationships of peptide toxins and their interactions with ion channels.
作用机制
Omega-Conotoxin gvia exerts its effects by tightly binding to the pore of N-type voltage-gated calcium channels, thereby blocking the influx of calcium ions. This inhibition of calcium ion entry prevents the release of neurotransmitters at synaptic terminals, leading to a reduction in neuronal excitability and pain signaling . The molecular targets of omega-Conotoxin gvia are the alpha1B subunits of the N-type calcium channels, which are critical for its high affinity and selectivity .
相似化合物的比较
Omega-Conotoxin gvia is part of a family of conotoxins that target voltage-gated calcium channels. Similar compounds include:
Omega-Conotoxin MVIIA: Another N-type calcium channel blocker with similar properties but different amino acid sequence and structure.
Omega-Conotoxin CVID: A conotoxin that also targets N-type calcium channels but with distinct pharmacological characteristics.
Omega-Conotoxin MVIIC: Selectively blocks P/Q-type calcium channels, differing in its target specificity compared to omega-Conotoxin gvia.
Omega-Conotoxin gvia is unique in its high potency and selectivity for N-type calcium channels, making it a valuable tool for research and potential therapeutic applications .
属性
IUPAC Name |
68-amino-36,71-bis(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H182N38O43S6/c1-53(165)91-114(197)138-66(10-4-6-26-122)95(178)136-68(12-8-28-132-120(129)130)98(181)149-81(107(190)139-69(93(126)176)29-55-13-19-58(167)20-14-55)49-204-207-52-84-110(193)153-80-48-203-202-47-64(123)94(177)135-65(9-3-5-25-121)97(180)147-78(45-163)117(200)156-38-61(170)32-85(156)111(194)133-37-90(175)134-74(41-159)102(185)145-76(43-161)105(188)152-83(109(192)148-79(46-164)118(201)158-40-63(172)34-87(158)113(196)155-92(54(2)166)115(198)146-77(44-162)103(186)140-70(30-56-15-21-59(168)22-16-56)99(182)141-72(35-88(124)173)100(183)150-84)51-206-205-50-82(151-104(187)75(42-160)144-96(179)67(137-106(80)189)11-7-27-131-119(127)128)108(191)143-73(36-89(125)174)116(199)157-39-62(171)33-86(157)112(195)142-71(101(184)154-91)31-57-17-23-60(169)24-18-57/h13-24,53-54,61-87,91-92,159-172H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,194)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,197)(H,139,190)(H,140,186)(H,141,182)(H,142,195)(H,143,191)(H,144,179)(H,145,185)(H,146,198)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,196)(H4,127,128,131)(H4,129,130,132) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQZTPPHJRQRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC(=O)C4CSSCC(C(=O)NC(C(=O)N5CC(CC5C(=O)N1)O)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C6CC(CN6C(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCN)CO)O)CO)CO)CC(=O)N)O)CC7=CC=C(C=C7)O)C(C)O)CCCCN)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)CC(=O)N)CC9=CC=C(C=C9)O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H182N38O43S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3037.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106375-28-4 | |
| Record name | N/A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: Omega-Conotoxin GVIA is a peptide toxin that selectively and potently blocks N-type voltage-gated calcium channels (CaV2.2) [, , , , , , , ]. These channels are crucial for calcium influx into neurons, a process essential for neurotransmitter release [, , , , , , , ]. By binding to these channels, omega-Conotoxin GVIA prevents calcium influx, thereby inhibiting the release of neurotransmitters such as norepinephrine, acetylcholine, glutamate, and GABA [, , , , , , , , , , ].
A: Yes, the effects of omega-Conotoxin GVIA can vary across different tissues. For instance, while it effectively blocks N-type calcium channels in neurons [, , , , , , , , , ], it does not affect L-type calcium channels in skeletal muscle, even though these tissues have a high density of dihydropyridine binding sites []. Additionally, in rat adrenal glands, omega-Conotoxin GVIA primarily affects acetylcholine and catecholamine release from nerve endings and has less impact on chromaffin cells [].
A: Omega-Conotoxin GVIA is a 27-amino acid peptide toxin with three disulfide bonds [].
A: The specific arrangement of amino acids, particularly the basic residues, within the omega-Conotoxin GVIA structure is crucial for its high affinity and selectivity towards N-type calcium channels [, , ]. Studies replacing these basic residues with alanine have demonstrated a significant loss in binding affinity, highlighting their importance for the toxin's activity [, ]. Notably, Tyr13 has been identified as an essential amino acid for the activity of both omega-Conotoxin GVIA and MVIIA, emphasizing its role in the interaction with N-type calcium channels [].
ANone: This question cannot be answered from the provided research papers. The focus of these papers is on the pharmacological and physiological effects of omega-Conotoxin GVIA in biological systems. Information regarding material compatibility, stability under various non-biological conditions, and applications outside a biological context are not addressed in these studies.
ANone: This question cannot be answered from the provided research papers. Omega-Conotoxin GVIA is a peptide toxin that acts by binding to and blocking N-type voltage-gated calcium channels. It is not an enzyme and does not possess catalytic properties.
ANone: This question cannot be answered from the provided research papers. While computational chemistry and modeling are valuable tools in drug discovery and development, the provided research papers primarily focus on the experimental characterization of omega-Conotoxin GVIA's activity and its effects on different biological systems.
A: Studies investigating the structure-activity relationship (SAR) of omega-Conotoxin GVIA have revealed crucial information about the importance of specific amino acid residues for its activity and selectivity [, , ].
- Importance of Tyr13: Replacing Tyr13 with alanine in both omega-Conotoxin GVIA and MVIIA resulted in a substantial decrease in activity, indicating that this residue is crucial for blocking N-type calcium channel function [].
- Influence of Gly1326: Mutations at Gly1326 in the alpha(1B) subunit of the N-type calcium channel drastically affected the time course of omega-Conotoxin GVIA block []. Notably, the G1326P mutation rendered the block almost entirely reversible upon washout, suggesting that Gly1326 may control toxin access to its binding site and stabilize the toxin-channel interaction [].
ANone: This question cannot be answered from the provided research papers. The provided research primarily focuses on the pharmacological characterization of omega-Conotoxin GVIA, its mechanism of action, and its effects on various physiological systems. Information on its stability under different conditions, formulation strategies, and methods to enhance its solubility or bioavailability are not addressed.
A: Omega-Conotoxin GVIA, isolated from the venom of the cone snail Conus geographus, has served as a crucial tool in neuroscience research for decades []. Its discovery and characterization as a potent and selective blocker of N-type calcium channels revolutionized our understanding of these channels' role in neurotransmission [, , ].
- Early studies demonstrated omega-Conotoxin GVIA's ability to inhibit neurotransmitter release from various neuronal preparations, including the frog neuromuscular junction, the electric organ of the ray Narke japonica, and the bullfrog sympathetic ganglion []. These findings established its importance in dissecting the molecular mechanisms of synaptic transmission.
- Subsequent research focused on characterizing the binding properties and selectivity of omega-Conotoxin GVIA for different calcium channel subtypes [, , ]. This led to the identification of specific amino acid residues crucial for its high affinity and selectivity towards N-type calcium channels [, , ].
- The use of omega-Conotoxin GVIA as a pharmacological tool has significantly advanced our understanding of the role of N-type calcium channels in various physiological processes, including pain perception, cardiovascular regulation, and neurotransmitter release in the central and peripheral nervous systems [, , , , , , , , , , ].
ANone: Omega-Conotoxin GVIA research has fostered cross-disciplinary collaborations between:
- Neuroscientists & Pharmacologists: Investigating omega-Conotoxin GVIA's mechanism of action and its effects on neurotransmitter release in various experimental models has significantly advanced our understanding of neuronal signaling and synaptic plasticity [, , , , , , , , , , ].
- Biochemists & Structural Biologists: Determining the three-dimensional structure of omega-Conotoxin GVIA and characterizing its binding site on N-type calcium channels have provided crucial insights into the molecular basis of its selectivity and potency [, , , ]. This knowledge is invaluable for designing novel therapeutics targeting these channels.
- Medicinal Chemists & Drug Developers: Understanding the structure-activity relationship (SAR) of omega-Conotoxin GVIA has guided the development of analogs with improved pharmacological properties, such as increased stability, solubility, and bioavailability []. These efforts aim to translate the therapeutic potential of omega-Conotoxin GVIA into clinical applications for treating various neurological and cardiovascular disorders.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)
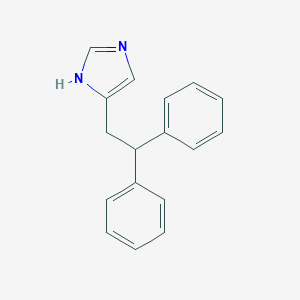
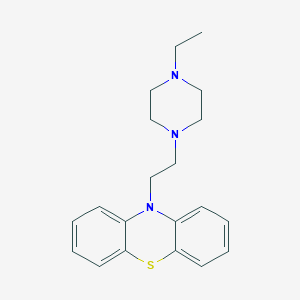
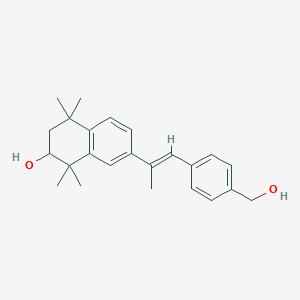
![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)
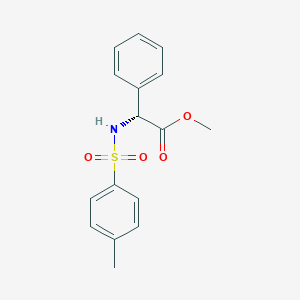
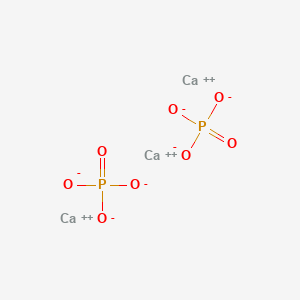
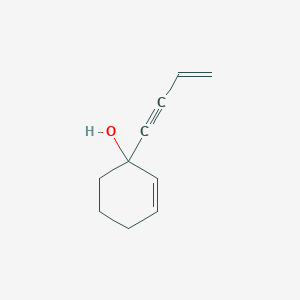
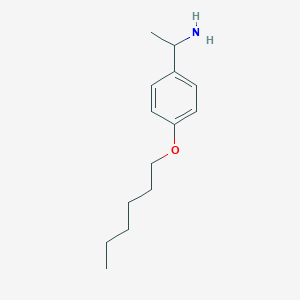
![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
